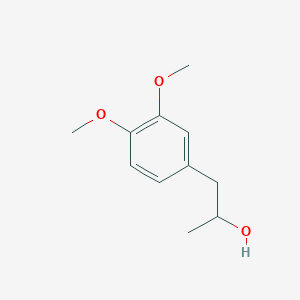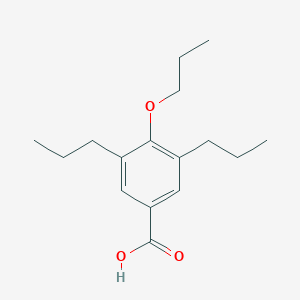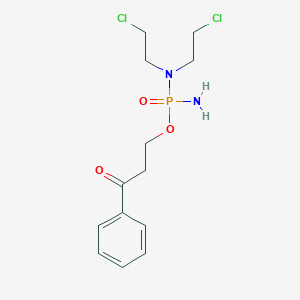![molecular formula C7H13IO2 B010146 (S)-4-(2-IODOETHYL)-2,2-DIMETHYL-[1,3]DIOXOLANE CAS No. 104596-85-2](/img/structure/B10146.png)
(S)-4-(2-IODOETHYL)-2,2-DIMETHYL-[1,3]DIOXOLANE
概要
説明
(4S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane is an organic compound characterized by the presence of an iodoethyl group attached to a dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane typically involves the reaction of a suitable precursor with iodine in the presence of an oxidizing agent. For example, the reaction of a hydroxyethyl precursor with iodine and iodic acid can yield the desired product . The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
While specific industrial production methods for (4S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
(4S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: The iodoethyl group can be reduced to an ethyl group.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in solvents like acetonitrile.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Products such as azidoethyl or thiocyanatoethyl derivatives.
Oxidation: Products with hydroxyl or carbonyl groups.
Reduction: Ethyl-substituted dioxolane derivatives.
科学的研究の応用
(4S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (4S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane involves its interaction with various molecular targets. The iodoethyl group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The dioxolane ring provides stability and can influence the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
- (4R)-4-(iodomethyl)-2,2-dimethyl-1,3-dioxolane
- (4S)-2,2-dimethyl-1,3-dioxolan-4-ylmethanol
- (4R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde
Uniqueness
(4S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane is unique due to the presence of the iodoethyl group, which imparts distinct reactivity compared to other dioxolane derivatives. This makes it a valuable compound for specific synthetic applications and research studies.
特性
IUPAC Name |
(4S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13IO2/c1-7(2)9-5-6(10-7)3-4-8/h6H,3-5H2,1-2H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABASTDSXZONTL-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CCI)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)CCI)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3-Dihydrothieno[2,3-b]pyridine](/img/structure/B10068.png)



![1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide](/img/structure/B10078.png)






